1,3,7-trimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3,7-trimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C9H12N4O2S and its molecular weight is 240.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.06809681 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Methylation and Stereochemistry Studies
- Methylation Patterns and Reductions : A study focused on the methylation of various purine derivatives, including 1,7-dihydro-9H-purine-2,8-dione and its derivatives. This work contributes to understanding the methylation patterns and the stereochemistry of the tetrahydro-derivatives of these compounds (Armarego & Reece, 1976).
Impurity Analysis in Pharmaceutical Compounds
- Characterization of Impurities : In the pharmaceutical industry, identifying and characterizing impurities is crucial. A study conducted on 8-chlorotheophylline identified impurities structurally similar to 1,3,7-trimethyl-8-(methylthio)-3,7-dihydro-1H-purine-2,6-dione, aiding in quality control and safety assurance of pharmaceutical products (Desai, Patel, & Gabhe, 2011).
Analyzing Interactions in Pharmaceutically Relevant Polymorphs
- Pharmaceutical Relevance and Molecular Interactions : Understanding the topology of interactions in polymorphs of methylxanthines, including compounds structurally related to this compound, is essential for pharmaceutical applications. These insights are useful for drug design and predicting pharmacological effects (Latosinska et al., 2014).
Crystallographic Studies
- Structural Analysis in Crystallography : The crystal structure of purine derivatives, including those similar to this compound, provides insights into molecular configurations and intermolecular interactions, which is valuable for material science and drug design (Mabied et al., 2014).
Protective Group Chemistry
- Synthesis and Protective Groups : The synthesis of purine derivatives, including methods involving protective groups, is significant for developing novel compounds with potential biological activities. This research is particularly relevant in medicinal chemistry (Khaliullin & Shabalina, 2020).
Synthesis of Novel Derivatives
- Novel Synthetic Methods : Innovative synthetic methods for creating new derivatives of purine compounds, akin to this compound, are pivotal in discovering new drugs and materials (Khaliullin & Klen, 2010).
Metal Complex Synthesis
- Metal Complex Formation : Research on forming mixed ligand-metal complexes with purine derivatives opens avenues in coordination chemistry and potential applications in catalysis and material science (Shaker, 2011).
Mechanism of Action
Target of Action
It is known that caffeine, a structurally similar compound, primarily targets the adenosine receptors in the brain
Mode of Action
In general, the mode of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . For caffeine, it involves blocking adenosine receptors, thereby preventing the inhibitory action of adenosine and leading to increased neuronal activity . It’s possible that 8-Methylthiocaffeine may have a similar mode of action, but this needs to be confirmed by scientific studies.
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . For caffeine, its metabolism involves multiple pathways, including the cytochrome P450 enzyme system
Pharmacokinetics
The pharmacokinetics of caffeine have been extensively studied . Caffeine is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system . Factors such as lifestyle (e.g., smoking), medication metabolized via CYP1A2, and disease can influence caffeine pharmacokinetics . It’s possible that 8-Methylthiocaffeine may have similar pharmacokinetic properties, but this needs to be confirmed by scientific studies.
Result of Action
For caffeine, its action results in increased alertness and wakefulness, among other effects . It’s plausible that 8-Methylthiocaffeine may have similar effects, but this needs to be confirmed by scientific studies.
Action Environment
For instance, caffeine’s pharmacokinetics can be influenced by factors such as smoking and use of oral contraceptives
Biochemical Analysis
Biochemical Properties
It is known that caffeine and its derivatives, including 8-Methylthiocaffeine, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Caffeine and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Properties
IUPAC Name |
1,3,7-trimethyl-8-methylsulfanylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-11-5-6(10-8(11)16-4)12(2)9(15)13(3)7(5)14/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVUTTVMCSWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212035 | |
Record name | 8-Methylthiocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6287-54-3 | |
Record name | 8-Methylthiocaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006287543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caffeine, 8-(methylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methylthiocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHYLTHIOCAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16OKE808X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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